ethyl (2R,3R)-3-methylpyrrolidine-2-carboxylate
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Overview
Description
Ethyl (2R,3R)-3-methylpyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and the presence of an ethyl ester group. The compound’s stereochemistry is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3R)-3-methylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-3-methylpyrrolidine.
Esterification: The carboxylic acid group of the precursor is esterified using ethanol in the presence of an acid catalyst like sulfuric acid.
Purification: The product is purified through recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Catalysis: Employing advanced catalysts to enhance reaction efficiency and yield.
Automated Purification: Using automated systems for purification to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3R)-3-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other nitrogen-containing derivatives.
Scientific Research Applications
Ethyl (2R,3R)-3-methylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2R,3R)-3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to desired biological effects, such as inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
Ethyl (2R,3R)-3-methylpyrrolidine-2-carboxylate can be compared with similar compounds like:
Ethyl (2S,3S)-3-methylpyrrolidine-2-carboxylate: The enantiomer with opposite stereochemistry.
Ethyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-2-carboxylate: A hydroxylated derivative.
Ethyl (2R,3R)-3-methylpyrrolidine-2-carboxamide: An amide derivative.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl (2R,3R)-3-methylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXMGRSSLHPGTO-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](CCN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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